![molecular formula C11H12N2O2 B1592113 Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 256936-11-5](/img/structure/B1592113.png)
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its molecular structure, which includes a benzene ring fused to an imidazole ring, and a carboxylate group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
Substitution Reactions: The imidazole ring undergoes substitution reactions to introduce the methyl groups at the 1 and 2 positions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and selectivity. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- CAS Number : [Insert CAS number if available]
The unique structure of MBIC, characterized by its benzimidazole core and specific methyl substitutions, enhances its chemical reactivity and biological activity.
Chemistry
MBIC serves as a significant building block in organic synthesis. Its structural features enable it to act as a ligand in coordination chemistry. It is often utilized in the synthesis of more complex molecules due to its stability and reactivity.
Biology
MBIC has been investigated for various biological activities:
-
Antimicrobial Activity : Studies have shown that MBIC exhibits notable antimicrobial properties against several pathogens. For instance, it has demonstrated effectiveness against:
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus < 1 µg/mL Escherichia coli 3.9–7.8 µg/mL Candida albicans 250 µg/mL
This suggests potential for developing new antimicrobial agents based on MBIC's structure and activity .
Medicine
MBIC has shown promise in medicinal applications, particularly in cancer treatment:
- Cytotoxic Effects : Research indicates that MBIC can induce apoptosis in cancer cells. For example, a study on HeLa cervical cancer cells revealed that MBIC interferes with tubulin polymerization, causing mitotic arrest and leading to cell death through mitochondrial-dependent pathways .
- Combination Therapy : MBIC has displayed synergistic effects when combined with established chemotherapeutic agents like paclitaxel and doxorubicin, enhancing their efficacy against cancer cells .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of MBIC against various bacterial strains. The results indicated that MBIC could serve as a potential candidate for new antimicrobial drugs due to its low MIC values against resistant strains .
Case Study 2: Cancer Treatment
In vitro studies demonstrated that MBIC significantly reduced cell viability in aggressive breast cancer cell lines (MDA-MB-231) compared to normal cells. The compound's mechanism involved the modulation of key mitotic proteins and apoptosis pathways .
Mechanism of Action
The mechanism by which Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate is compared with other similar compounds, such as:
1-Methyl-1H-benzo[d]imidazole: Similar structure but lacks the carboxylate group.
2-Methyl-1H-benzo[d]imidazole: Different position of the methyl group.
1,2,3-Trimethylbenzo[d]imidazole: Additional methyl group at the 3 position.
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and applications.
Biological Activity
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Target Proteins and Pathways
MBIC and related benzimidazole derivatives have been shown to interact with various biological targets. Notably, they can inhibit bromodomain and extra-terminal domain (BET) family proteins, which are involved in gene expression regulation through their binding to acetylated lysine residues on histones. This interaction can significantly affect transcription initiation and elongation processes.
Biochemical Effects
The compound's action is linked to its ability to influence cellular signaling pathways. For instance, it may modulate gene expression and cellular communication by affecting the pathways associated with transcription factors and signal reception.
Pharmacokinetics
MBIC is characterized as a solid at room temperature with high solubility in water and polar solvents, which facilitates its absorption and distribution in biological systems. The pharmacokinetic profile suggests that it could effectively reach target tissues following administration.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MBIC. For instance, derivatives of benzimidazole have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA strains) and antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3ao | S. aureus ATCC 25923 | < 1 µg/mL |
3ad | C. albicans ATCC 10231 | 3.9–7.8 µg/mL |
3aq | Mycobacterium smegmatis | < 1 µg/mL |
These findings indicate that MBIC may serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Activity
MBIC has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro studies have shown that MBIC exhibits potent cytotoxic effects on these cancer cells.
Case Study: Efficacy Against Breast Cancer
In a study evaluating MBIC's effects on MDA-MB-231 cells, treatment resulted in a significant reduction of tumor volume by 79.7% in vivo compared to untreated controls . The compound demonstrated an IC50 value of 4.4 ± 0.3 µM, indicating its effectiveness in inhibiting cell proliferation.
Table 2: Inhibitory Effects of MBIC on Cancer Cell Lines
Cell Line | IC50 (µM) | Treatment Duration (h) |
---|---|---|
MDA-MB-231 | 4.4 ± 0.3 | 48 |
MCF-7 | Varies | 24 & 48 |
Induction of Apoptosis
Mechanistic studies revealed that MBIC induces mitochondrial-caspase-dependent apoptosis in cancer cells. This process involves morphological changes indicative of apoptosis, such as cytochrome c release and alterations in mitochondrial membrane potential .
Q & A
Q. What are the common synthetic routes for Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate, and how can reaction conditions be optimized for higher yield?
Basic
The synthesis typically involves cyclization of precursors containing hydrazine or substituted amines. For example, methyl 2-hydrazineyl-1H-benzo[d]imidazole-5-carboxylate can react with carbonyl compounds (e.g., ethyl acetoacetate) under microwave irradiation (45°C, 2 hours) to introduce substituents . Optimizing yield involves:
- Solvent selection : Polar aprotic solvents like THF or MeOH improve solubility.
- Catalysts : Using T3P (propylphosphonic anhydride) enhances cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20–45 minutes) and increases purity by minimizing side reactions .
Post-synthesis purification via HPLC with gradients of acetonitrile/water ensures high purity .
Q. How does the substitution pattern on the benzimidazole ring influence the biological activity of this compound?
Advanced
Substituents at the 1-, 2-, and 5-positions critically modulate activity:
- 1,2-dimethyl groups : Enhance lipophilicity, improving membrane permeability .
- Fluorination or hydroxylation (e.g., at the 5-position): Increases oxidative stress induction in cancer cells (ROS-dependent pathways) .
- Thiol (-SH) groups : Improve binding to tubulin by forming disulfide bridges, as seen in structurally similar compounds .
Structure-activity relationship (SAR) studies should employ iterative modifications (e.g., introducing halogens or electron-withdrawing groups) followed by in vitro cytotoxicity assays (e.g., HeLa or MCF-7 cell lines) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Basic
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and ring integrity. For example, the methyl ester group typically resonates at δ 3.8–4.0 ppm .
- HPLC : Reverse-phase HPLC (ACN/H2O gradient) with UV detection at 254 nm ensures ≥95% purity .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 235.1) .
Q. What in vitro assays are suitable for evaluating its anti-cancer potential, and how should contradictory data from different cell lines be addressed?
Advanced
- Tubulin polymerization assays : Use >99% pure tubulin to assess inhibition (IC50 values) via fluorescence-based methods .
- Cell cycle analysis : Flow cytometry after propidium iodide staining identifies mitotic arrest (G2/M phase blockage) .
To resolve contradictions:
Q. How can computational methods predict interactions with biological targets like tubulin?
Advanced
- Molecular docking : Use AutoDock Vina to model binding to the colchicine site of β-tubulin (PDB ID: 1SA0). Focus on hydrogen bonding with Thr179 and hydrophobic interactions with Leu242/Val318 .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
- QSAR models : Correlate substituent electronegativity with IC50 values to guide synthetic prioritization .
Q. What are the key considerations in designing experiments to assess ROS-dependent mechanisms?
Advanced
- ROS detection : Use DCFH-DA fluorescence in cancer cells pretreated with NAC (N-acetylcysteine) to confirm ROS specificity .
- Pathway inhibition : Co-treatment with JNK inhibitors (e.g., SP600125) validates ROS/JNK-mediated apoptosis .
- Mitochondrial depolarization : JC-1 staining quantifies loss of ΔΨm, linking ROS to intrinsic apoptosis .
Q. How do structural modifications impact pharmacokinetic properties?
Advanced
- LogP optimization : Introduce polar groups (e.g., carboxylate) to reduce LogP from ~3.5 to 2.0, enhancing aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Fluorination at the 5-position reduces metabolic clearance by 40% .
- Plasma protein binding : Equilibrium dialysis using radiolabeled compound quantifies unbound fraction .
Q. How can discrepancies in reported biological activities of similar derivatives be resolved?
Advanced
- Meta-analysis : Compile IC50 values from multiple studies (e.g., MBIC: 2.1–5.8 µM in HeLa vs. 8.3 µM in HT-29) .
- Control standardization : Normalize data to common reference drugs (e.g., paclitaxel for tubulin agents) .
- Structural revalidation : Re-synthesize disputed compounds and confirm purity via XRD or 2D-NMR .
Properties
IUPAC Name |
methyl 1,2-dimethylbenzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-6-8(11(14)15-3)4-5-10(9)13(7)2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEIIGFUWKREDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621360 | |
Record name | Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256936-11-5 | |
Record name | Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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